3,4-Bis(4-methylphenyl)cyclopentanone
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Overview
Description
3,4-Bis(4-methylphenyl)cyclopentanone: is an organic compound characterized by a cyclopentanone ring substituted with two 4-methylphenyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-methylphenyl)cyclopentanone typically involves the reaction of cyclopentanone with 4-methylbenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(4-methylphenyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to mild heating
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: 3,4-Bis(4-methylphenyl)cyclopentanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. It may serve as a lead compound for the development of new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and the manufacture of advanced materials.
Mechanism of Action
The mechanism by which 3,4-Bis(4-methylphenyl)cyclopentanone exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 3,4-Bis(4-methoxyphenyl)cyclopentanone
- 3,4-Bis(4-chlorophenyl)cyclopentanone
- 3,4-Bis(4-nitrophenyl)cyclopentanone
Comparison: Compared to its analogs, 3,4-Bis(4-methylphenyl)cyclopentanone is unique due to the presence of methyl groups on the phenyl rings. This substitution can influence the compound’s reactivity, stability, and overall properties. For instance, the methyl groups can increase the compound’s hydrophobicity and affect its interactions with other molecules.
Biological Activity
3,4-Bis(4-methylphenyl)cyclopentanone, often referred to as MBMCP, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and cyclopentanone. The product can be characterized using various spectroscopic techniques such as UV-Vis, FT-IR, NMR, and X-ray diffraction. The molecular structure reveals significant non-covalent interactions that stabilize the compound in its crystalline form .
Antimicrobial Activity
Research indicates that MBMCP exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Salmonella enterica
These studies suggest that the compound's structure contributes to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes .
Anticancer Properties
In addition to its antimicrobial activity, MBMCP has shown promise as an anticancer agent. Specific studies have evaluated its effects on various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
The compound has been observed to induce apoptosis in cancer cells at micromolar concentrations. For instance, at a concentration of 10 µM, MBMCP significantly enhanced caspase-3 activity, a marker of programmed cell death .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of MBMCP revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Salmonella enterica | 128 µg/mL |
These results indicate that MBMCP is particularly effective against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections caused by this pathogen .
Case Study: Anticancer Activity
In a separate investigation into the anticancer properties of MBMCP:
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MDA-MB-231 | 10 | 45 |
HepG2 | 15 | 30 |
The data shows that MBMCP not only inhibits cell proliferation but also promotes apoptosis in cancer cells, highlighting its potential as a lead compound for further drug development .
Properties
CAS No. |
1830-07-5 |
---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3,4-bis(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c1-13-3-7-15(8-4-13)18-11-17(20)12-19(18)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 |
InChI Key |
PXEOEPBXKIULGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)CC2C3=CC=C(C=C3)C |
Origin of Product |
United States |
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